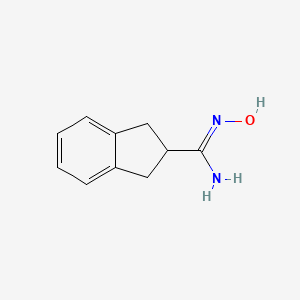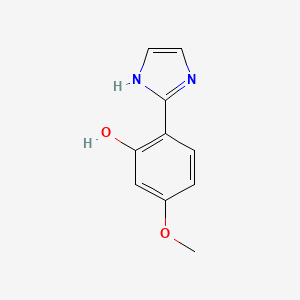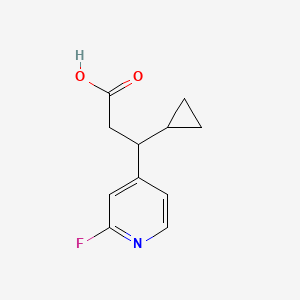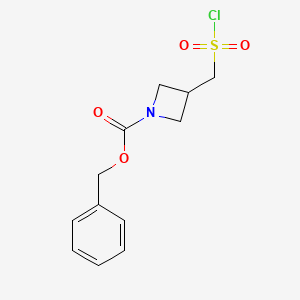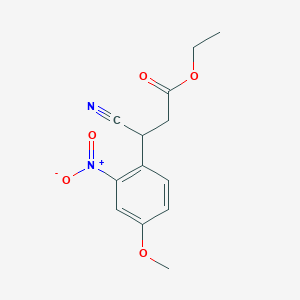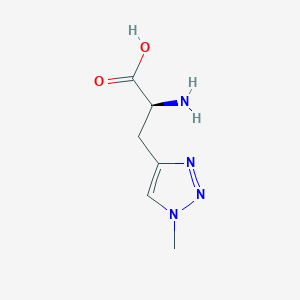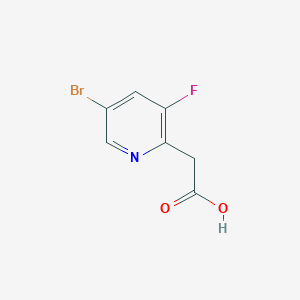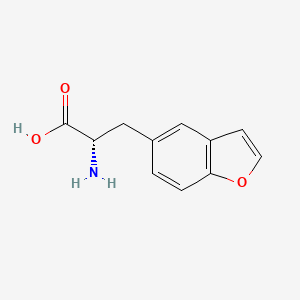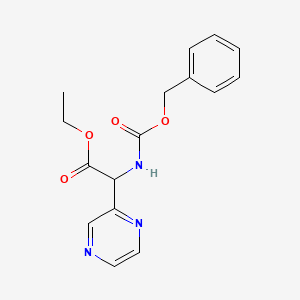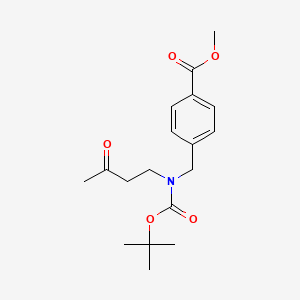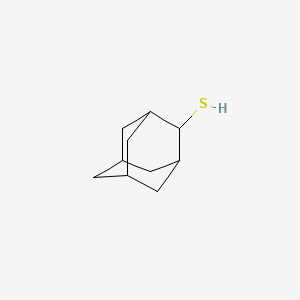
2-Adamantanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane-2-thiol is a sulfur-containing organic compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. The thiol group (-SH) attached to the second carbon of the adamantane framework imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adamantane-2-thiol can be synthesized through the reduction of adamantanethione. The process involves treating adamantanone with phosphorus pentasulfide in pyridine to obtain adamantanethione, which is then reduced using sodium borohydride in 1,2-dimethoxyethane at approximately 45°C . This method yields high-purity Adamantane-2-thiol, which can be further purified via its yellow lead salt .
Industrial Production Methods
While specific industrial production methods for Adamantane-2-thiol are not extensively documented, the synthetic route involving the reduction of adamantanethione is likely scalable for industrial applications. The use of common reagents such as phosphorus pentasulfide and sodium borohydride suggests that this method can be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Adamantane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the thiol group can yield the corresponding hydrocarbon.
Substitution: The thiol group can participate in substitution reactions to form derivatives such as sulfenyl chlorides and methyl sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is a typical reducing agent used in the synthesis of Adamantane-2-thiol.
Substitution: Reagents such as thionyl chloride and phosphorus pentabromide are used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the thiol group.
Hydrocarbons: Resulting from the reduction of the thiol group.
Sulfenyl Chlorides and Methyl Sulfides: Products of substitution reactions.
Wissenschaftliche Forschungsanwendungen
Adamantane-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various functionalized adamantane derivatives.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Adamantane-2-thiol involves its interaction with molecular targets through the thiol group. This interaction can modulate various biochemical pathways, including redox reactions and enzyme inhibition. The unique three-dimensional structure of adamantane facilitates precise positioning of substituents, enhancing its effectiveness in targeting specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantanethiol: Another thiol derivative of adamantane, differing in the position of the thiol group.
Adamantanone: The ketone precursor used in the synthesis of Adamantane-2-thiol.
Adamantanethione: The intermediate compound in the synthesis of Adamantane-2-thiol.
Uniqueness
Adamantane-2-thiol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives.
Eigenschaften
Molekularformel |
C10H16S |
|---|---|
Molekulargewicht |
168.30 g/mol |
IUPAC-Name |
adamantane-2-thiol |
InChI |
InChI=1S/C10H16S/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2 |
InChI-Schlüssel |
NGQCHEXEOUXSFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


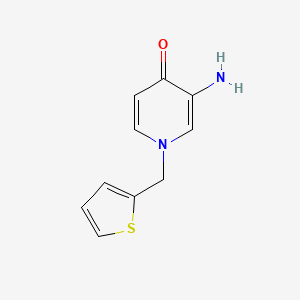
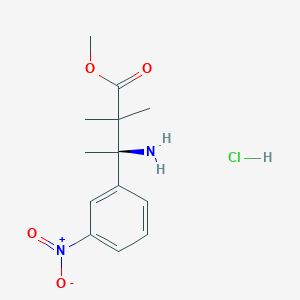
![2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione](/img/structure/B15243198.png)
